2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine
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Overview
Description
2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: Introduction of the chlorine atom at the 6-position of the purine ring.
Amination: Substitution of an amino group at the 2-position.
Glycosylation: Attachment of the ribofuranosyl moiety at the 9-position.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may target the amino or chloro groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Investigating its potential as an antiviral or anticancer agent.
Industry: Use in the synthesis of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action involves the compound’s interaction with molecular targets such as enzymes or nucleic acids. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Lacks the ribofuranosyl moiety.
9-(β-D-Ribofuranosyl)purine: Lacks the amino and chloro substituents.
6-Chloro-9-(β-D-ribofuranosyl)purine: Lacks the amino group.
Uniqueness
2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to the combination of its substituents, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C11H14ClN5O4 |
---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6?,9-,11+/m1/s1 |
InChI Key |
WARIDGHHZMLANX-RBXWHLPPSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Origin of Product |
United States |
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